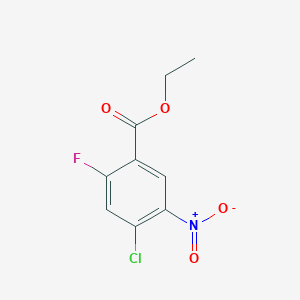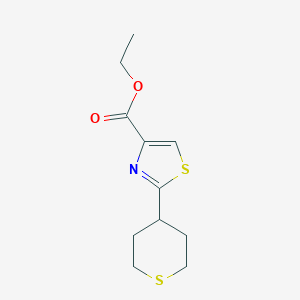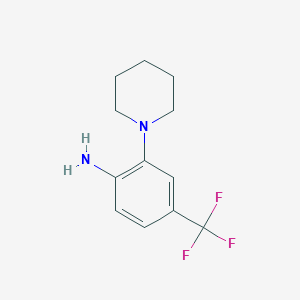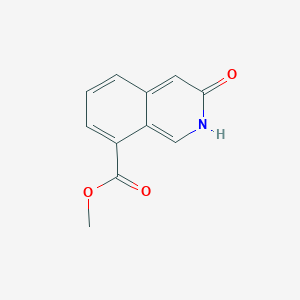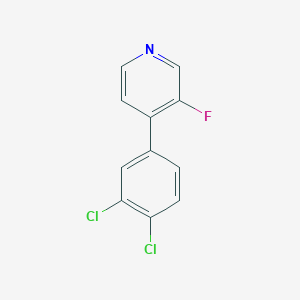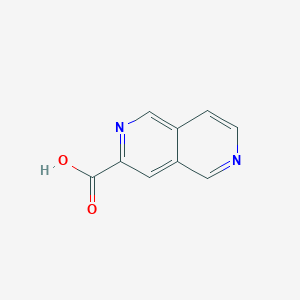![molecular formula C9H7ClN2O B13933838 5'-Chlorospiro[cyclopropane-1,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one](/img/structure/B13933838.png)
5'-Chlorospiro[cyclopropane-1,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Chlorospiro[cyclopropane-1,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one is a complex organic compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 g/mol . This compound is characterized by its spiro structure, which includes a cyclopropane ring fused to a pyrrolo[3,2-b]pyridine moiety. The presence of a chlorine atom at the 5’ position adds to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 5’-Chlorospiro[cyclopropane-1,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the spiro compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
5’-Chlorospiro[cyclopropane-1,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the spiro compound.
Substitution: The chlorine atom at the 5’ position can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
5’-Chlorospiro[cyclopropane-1,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mode of action.
Medicine: In medicinal chemistry, it serves as a lead compound for the development of new therapeutic agents. Its derivatives are explored for their potential to treat various diseases.
Industry: It finds applications in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5’-Chlorospiro[cyclopropane-1,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used. For instance, in cancer research, it may inhibit certain kinases involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
5’-Chlorospiro[cyclopropane-1,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one can be compared with other spiro compounds and pyrrolo[3,2-b]pyridine derivatives. Similar compounds include:
Spiro[cyclopropane-1,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one: Lacks the chlorine atom at the 5’ position, resulting in different chemical reactivity and biological activity.
5’-Bromospiro[cyclopropane-1,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one: Contains a bromine atom instead of chlorine, which can lead to different substitution reactions and biological effects.
Spiro[cyclopropane-1,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one derivatives: Various derivatives with different substituents at the 5’ position or other modifications to the spiro structure.
The uniqueness of 5’-Chlorospiro[cyclopropane-1,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one lies in its specific spiro structure and the presence of the chlorine atom, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H7ClN2O |
|---|---|
Molekulargewicht |
194.62 g/mol |
IUPAC-Name |
5-chlorospiro[1H-pyrrolo[3,2-b]pyridine-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C9H7ClN2O/c10-6-2-1-5-7(12-6)9(3-4-9)8(13)11-5/h1-2H,3-4H2,(H,11,13) |
InChI-Schlüssel |
IEIRAVQHHFFHLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12C3=C(C=CC(=N3)Cl)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-[3-[(4-methylphenyl)sulfonylamino]propyl]carbamate](/img/structure/B13933757.png)
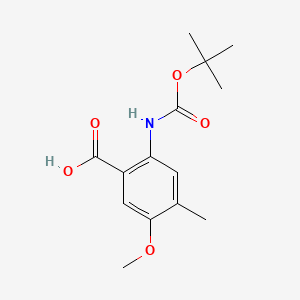
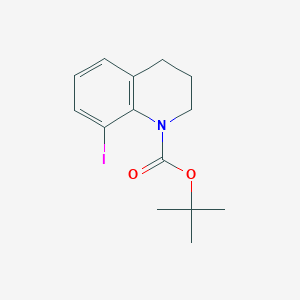
![2-Carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13933771.png)
![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13933774.png)
